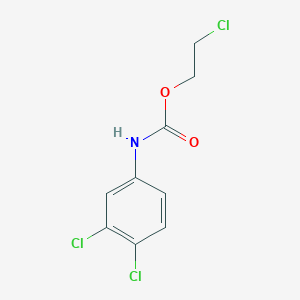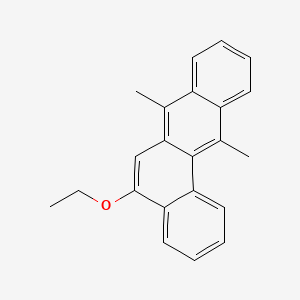
1-(alpha,alpha-Dimethylbenzyl)-4-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(alpha,alpha-Dimethylbenzyl)-4-nitrobenzene is an organic compound characterized by a benzene ring substituted with a nitro group and a 1-(alpha,alpha-dimethylbenzyl) group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(alpha,alpha-Dimethylbenzyl)-4-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-(alpha,alpha-dimethylbenzyl)benzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs at low temperatures to control the formation of by-products.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain a high-purity product .
Analyse Des Réactions Chimiques
Types of Reactions
1-(alpha,alpha-Dimethylbenzyl)-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro alcohols or ketones.
Reduction: Reduction of the nitro group can yield amines or other reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, allowing for further functionalization of the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and Friedel-Crafts catalysts (e.g., aluminum chloride, AlCl3) are employed.
Major Products
Oxidation: Nitro alcohols, nitro ketones.
Reduction: Amines, hydroxylamines.
Substitution: Halogenated derivatives, alkylated products
Applications De Recherche Scientifique
1-(alpha,alpha-Dimethylbenzyl)-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers
Mécanisme D'action
The mechanism of action of 1-(alpha,alpha-Dimethylbenzyl)-4-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to participate in electron transfer reactions and form covalent bonds with nucleophilic sites on proteins and DNA .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(alpha,alpha-Dimethylbenzyl)benzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitrotoluene: Contains a nitro group but lacks the alpha,alpha-dimethylbenzyl substitution, resulting in different reactivity and applications.
1-(alpha,alpha-Dimethylbenzyl)-4-chlorobenzene: Similar structure but with a chlorine substituent instead of a nitro group, leading to different chemical properties and uses
Uniqueness
1-(alpha,alpha-Dimethylbenzyl)-4-nitrobenzene is unique due to the presence of both the nitro group and the alpha,alpha-dimethylbenzyl group
Propriétés
Numéro CAS |
33350-75-3 |
|---|---|
Formule moléculaire |
C15H15NO2 |
Poids moléculaire |
241.28 g/mol |
Nom IUPAC |
1-nitro-4-(2-phenylpropan-2-yl)benzene |
InChI |
InChI=1S/C15H15NO2/c1-15(2,12-6-4-3-5-7-12)13-8-10-14(11-9-13)16(17)18/h3-11H,1-2H3 |
Clé InChI |
PLUFIEMAHLUXSZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-Furan-2-ylmethyl-3-[6-(3-furan-2-ylmethyl-ureido)-hexyl]-urea](/img/structure/B11951365.png)
![Tetracyclo[5.3.0.02,6.03,10]decane](/img/structure/B11951376.png)


![1-(4-Butylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11951391.png)
![2,6-Ditert-butyl-4-[(4-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B11951403.png)

